2-(2,6-difluorophenyl)-2-methylpropanamide
Overview
Description
2-(2,6-Difluorophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)-2-methylpropanamide typically involves the reaction of 2,6-difluorobenzoyl chloride with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-difluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenol
- 2,6-Difluoroaniline
- 2,6-Difluorobenzamide
Uniqueness
2-(2,6-Difluorophenyl)-2-methylpropanamide is unique due to the presence of both the difluorophenyl and methylpropanamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.
Biological Activity
2-(2,6-Difluorophenyl)-2-methylpropanamide is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F2N2O, with a molecular weight of approximately 240.25 g/mol. The compound features a propanamide backbone with a difluorophenyl group, which is believed to enhance its biological activity through specific interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The difluorophenyl moiety may facilitate binding to various receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
- Anticancer Activity : Research indicates that this compound could induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Anti-inflammatory Effects : In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α). These findings support its potential use in treating inflammatory diseases.
- Antimicrobial Properties : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. These results indicate its potential as an antimicrobial agent.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMGSADVHAMIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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